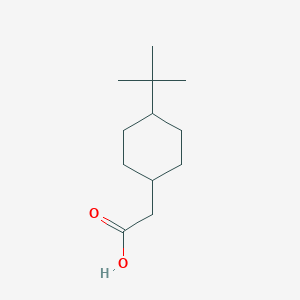![molecular formula C36H20F8Ge2 B025664 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine CAS No. 19638-32-5](/img/structure/B25664.png)
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine, also known as OTBDG, is a novel organic-inorganic hybrid compound that has gained attention in the scientific community due to its unique properties. This compound is composed of a benzodigermine core that is surrounded by eight fluorine atoms and four phenyl groups. OTBDG has been synthesized and studied for its potential applications in various fields, including catalysis, electronics, and biomedical research.
Wirkmechanismus
The mechanism of action of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine is not yet fully understood. However, studies have suggested that the compound may act as a Lewis acid catalyst, promoting the transfer of electrons in chemical reactions.
Biochemical and Physiological Effects
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has not been extensively studied for its biochemical and physiological effects. However, studies have suggested that the compound may have potential as an anticancer agent. 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been found to inhibit the proliferation of cancer cells in vitro, and further studies are needed to determine its potential as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine in laboratory experiments is its high stability and low toxicity. Additionally, the compound is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine is its limited solubility in common solvents, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine. One area of interest is in the development of new catalytic reactions using 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine as a catalyst. Additionally, further studies are needed to determine the potential of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine as an anticancer agent. Finally, research is needed to develop new methods for synthesizing 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine that may improve its solubility and enhance its potential for use in various applications.
Synthesemethoden
The synthesis of 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine involves a multistep process that includes the reaction of 1,2,4,5-tetrakis(bromomethyl)benzene with diethylgermanium dichloride, followed by the reaction with lithium fluoride. The resulting product is then subjected to a series of reactions involving phenylboronic acid and palladium catalysts to yield 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of catalysis. 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been found to be an effective catalyst for the oxidation of alcohols and the reduction of nitroarenes. Additionally, 1,2,3,4,6,7,8,9-Octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine has been studied for its potential use in electronics, as it has been found to exhibit high electron mobility and stability.
Eigenschaften
CAS-Nummer |
19638-32-5 |
|---|---|
Molekularformel |
C36H20F8Ge2 |
Molekulargewicht |
749.8 g/mol |
IUPAC-Name |
1,2,3,4,6,7,8,9-octafluoro-5,5,10,10-tetraphenylbenzo[b][1,4]benzodigermine |
InChI |
InChI=1S/C36H20F8Ge2/c37-25-27(39)31(43)35-33(29(25)41)45(21-13-5-1-6-14-21,22-15-7-2-8-16-22)34-30(42)26(38)28(40)32(44)36(34)46(35,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
SRGVYPSYDZHBPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Ge]2(C3=C(C(=C(C(=C3[Ge](C4=C(C(=C(C(=C42)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6)F)F)F)F)C7=CC=CC=C7 |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge]2(C3=C(C(=C(C(=C3[Ge](C4=C(C(=C(C(=C42)F)F)F)F)(C5=CC=CC=C5)C6=CC=CC=C6)F)F)F)F)C7=CC=CC=C7 |
Synonyme |
1,2,3,4,6,7,8,9-Octafluoro-5,10-dihydro-5,5,10,10-tetraphenyldibenzo[b,e][1,4]digermanin |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[8-[2-Cyano-4-(methylsulfonyl)phenylazo]-5-hydroxy-6-(propionylamino)-1-naphtylaminosulfonyl]-N-[5](/img/structure/B25581.png)


![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)





![2-[7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-YL]quinazolin-4(1H)-one](/img/structure/B25601.png)


